molecular formula C13H14O2 B14330724 3,6-Dimethoxy-2-methylnaphthalene CAS No. 105372-30-3

3,6-Dimethoxy-2-methylnaphthalene

Cat. No.: B14330724
CAS No.: 105372-30-3
M. Wt: 202.25 g/mol
InChI Key: QCRTZKGEKPGVTG-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-methylnaphthalene is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethoxy-2-methylnaphthalene typically involves the Friedel-Crafts acylation process. One common method starts with 1,4-dimethoxy-2-methyl-naphthalene and involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxy-2-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted naphthalenes, which have significant applications in organic synthesis and medicinal chemistry .

Scientific Research Applications

3,6-Dimethoxy-2-methylnaphthalene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives are explored for their potential use in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,6-Dimethoxy-2-methylnaphthalene involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in biological systems. This redox activity is mediated by enzymes such as NAD(P)H:quinone oxidoreductase, which play a role in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethoxy-2-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

105372-30-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3,6-dimethoxy-2-methylnaphthalene

InChI

InChI=1S/C13H14O2/c1-9-6-10-4-5-12(14-2)7-11(10)8-13(9)15-3/h4-8H,1-3H3

InChI Key

QCRTZKGEKPGVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)OC)C=C1OC

Origin of Product

United States

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